molecular formula C16H24N6O4 B2375825 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 573937-67-4

3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2375825
CAS-Nummer: 573937-67-4
Molekulargewicht: 364.406
InChI-Schlüssel: VJDQKXZBJRVEQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H24N6O4 and its molecular weight is 364.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly those involving kinases and nucleic acid metabolism.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N6O5C_{22}H_{30}N_{6}O_{5} with a molecular weight of approximately 458.5 g/mol. Its structure includes multiple morpholino groups, which are known to enhance solubility and bioavailability.

Research indicates that purine derivatives like this compound may act as inhibitors of specific kinases. For instance, studies have shown that modifications at the purine core can lead to selective inhibition of kinases such as Nek2 and CDK2, which are crucial in cell cycle regulation and cancer progression .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several kinases. The following table summarizes key findings from various studies:

Compound Target Kinase IC50 (μM) Comments
This compoundNek212Selective inhibition observed
This compoundCDK20.005Potent inhibitor

These results indicate that the compound has a dual inhibitory effect on both Nek2 and CDK2, suggesting its potential utility in cancer therapeutics where these kinases are implicated.

Case Studies

  • Nek2 Inhibition : A study focused on the structural modifications of purines found that the presence of morpholino groups significantly enhanced the selectivity for Nek2 over CDK2. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
  • Cell Proliferation Assays : In cell line studies, treatment with this compound resulted in reduced proliferation rates in cancer cell lines known to express high levels of Nek2. The mechanism was linked to cell cycle arrest at the G2/M phase .

Safety and Toxicology

Preliminary toxicological assessments suggest that while the compound exhibits potent biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicity assays are ongoing to determine the maximum tolerated dose and potential side effects.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C16H24N6O4
  • Molecular Weight : 364.406 g/mol
  • Purity : Typically around 95%

The structure of this compound includes multiple morpholino groups, which enhance its solubility and bioavailability. Such modifications are crucial for improving pharmacokinetic properties and facilitating cellular uptake.

Research indicates that 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione exhibits various biological activities:

  • Kinase Inhibition :
    • The compound has been identified as an inhibitor of specific kinases, particularly Nek2 and CDK2. These kinases are essential in regulating the cell cycle and are implicated in cancer progression .
    • Studies have shown that modifications at the purine core can lead to selective inhibition of these kinases, making this compound a candidate for further development as an anticancer agent .
  • Antiproliferative Effects :
    • Preliminary studies suggest that this compound may exhibit antiproliferative properties against various cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in MCF-7 breast cancer cells .
    • The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance its efficacy against different cancer types.

Case Study 1: Selective Inhibition of Nek2 and CDK2

A study conducted on the selectivity of this compound revealed that it binds effectively to the hinge region of Nek2 and CDK2. The binding interactions involve hydrogen bonding with critical residues, which is essential for its inhibitory activity . This selectivity is vital for minimizing off-target effects commonly associated with kinase inhibitors.

Case Study 2: Anticancer Potential

In vitro evaluations have demonstrated that this compound can significantly reduce cell viability in a range of cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The IC50 values obtained from these studies indicate a promising therapeutic window for further development .

Potential Therapeutic Applications

Given its biological activities, this compound holds potential for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit critical kinases involved in cell cycle regulation positions it as a candidate for developing new anticancer therapies.
  • Targeted Drug Delivery : The morpholino modifications may facilitate targeted delivery mechanisms due to improved solubility and cellular uptake characteristics.

Eigenschaften

IUPAC Name

3-methyl-8-morpholin-4-yl-7-(2-morpholin-4-ylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O4/c1-19-13-12(14(23)18-16(19)24)22(3-2-20-4-8-25-9-5-20)15(17-13)21-6-10-26-11-7-21/h2-11H2,1H3,(H,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDQKXZBJRVEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.